(4S)-4-butyl-L-glutamic acid
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Overview
Description
(4S)-4-butyl-L-glutamic acid is a stereoisomer of glutamic acid, an important amino acid in biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-butyl-L-glutamic acid typically involves the stereoselective alkylation of L-glutamic acid derivatives. One common method is the use of a chiral auxiliary to direct the alkylation process, ensuring the correct stereochemistry at the fourth carbon. The reaction conditions often include the use of strong bases such as sodium hydride or lithium diisopropylamide, and the alkylating agent is usually an alkyl halide like butyl bromide.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered enzymes or microorganisms. These biocatalysts can selectively introduce the butyl group at the desired position with high stereoselectivity. The process conditions are optimized to maximize yield and purity, often involving fermentation followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4S)-4-butyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
- Oxidation of the butyl group can yield butyric acid.
- Reduction of carboxyl groups can yield butyl alcohol.
- Substitution reactions can yield various amides or esters.
Scientific Research Applications
(4S)-4-butyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in neurotransmission and potential effects on glutamate receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-butyl-L-glutamic acid involves its interaction with glutamate receptors in the nervous system. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The butyl group may enhance its binding affinity or selectivity for specific receptor subtypes, leading to distinct physiological effects.
Comparison with Similar Compounds
L-glutamic acid: The parent compound, lacking the butyl group.
(4S)-4-methyl-L-glutamic acid: A similar compound with a methyl group instead of a butyl group.
(4S)-4-ethyl-L-glutamic acid: A compound with an ethyl group at the fourth carbon.
Uniqueness: (4S)-4-butyl-L-glutamic acid is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other glutamic acid derivatives. This modification can enhance its lipophilicity, receptor binding affinity, and potential therapeutic applications.
Properties
IUPAC Name |
(2S,4S)-2-amino-4-butylpentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580536 |
Source
|
Record name | (4S)-4-Butyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-45-7 |
Source
|
Record name | (4S)-4-Butyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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